Cas no 3244-54-0 (9H-Carbazole,3,6-dinitro-)
9H-Carbazole,3,6-dinitro- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Carbazole,3,6-dinitro-
- 3,6-DINITRO-9H-CARBAZOLE
- 3,6-dinitricarbazole
- 3,6-dinitroaminocarbazole
- 3,6-Dinitrocarbazol
- 3,6-Dinitrocarbazole
- Carbazole,3,6-dinitro
- EINECS 221-814-4
- 3244-54-0
- IARXLBTXILYASE-UHFFFAOYSA-N
- CS-0094238
- HMS547H14
- AS-75794
- doi:10.14272/IARXLBTXILYASE-UHFFFAOYSA-N.1
- CCRIS 6772
- 10.14272/IARXLBTXILYASE-UHFFFAOYSA-N.1
- Q63408793
- N16913
- Carbazole, 3,6-dinitro-
- InChI=1/C12H7N3O4/c16-14(17)7-1-3-11-9(5-7)10-6-8(15(18)19)2-4-12(10)13-11/h1-6,13
- UNII-L5YYP3DVN9
- Maybridge1_002104
- DTXSID80186179
- AKOS003653972
- L5YYP3DVN9
- EN300-18547434
- 9H-Carbazole, 3,6-dinitro-
- SCHEMBL155013
- NS00029280
- Oprea1_673803
- STK673606
-
- MDL: MFCD00186984
- Inchi: 1S/C12H7N3O4/c16-14(17)7-1-3-11-9(5-7)10-6-8(15(18)19)2-4-12(10)13-11/h1-6,13H
- InChI Key: IARXLBTXILYASE-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)C1C=C(C=CC=1N2)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 257.04400
- Monoisotopic Mass: 257.04365571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Density: 1.610±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 386-387 ºC
- Solubility: Insuluble (1.1E-3 g/L) (25 ºC),
- PSA: 107.43000
- LogP: 4.18390
9H-Carbazole,3,6-dinitro- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
9H-Carbazole,3,6-dinitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338647-1g |
3,6-Dinitro-9H-carbazole |
3244-54-0 | 97% | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM338647-5g |
3,6-Dinitro-9H-carbazole |
3244-54-0 | 97% | 5g |
$*** | 2023-03-29 | |
| Chemenu | CM338647-10g |
3,6-Dinitro-9H-carbazole |
3244-54-0 | 97% | 10g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | Y1106409-10g |
3,6-dinitro-9H-carbazole |
3244-54-0 | 95% | 10g |
$500 | 2024-07-23 | |
| eNovation Chemicals LLC | D409891-1g |
3,6-dinitro-9H-carbazole |
3244-54-0 | 95%+ | 1g |
$235 | 2024-08-03 | |
| eNovation Chemicals LLC | D409891-10g |
3,6-dinitro-9H-carbazole |
3244-54-0 | 95%+ | 10g |
$795 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164878-100mg |
3,6-Dinitro-9H-carbazole |
3244-54-0 | 98% | 100mg |
¥150.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164878-250mg |
3,6-Dinitro-9H-carbazole |
3244-54-0 | 98% | 250mg |
¥249.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164878-1g |
3,6-Dinitro-9H-carbazole |
3244-54-0 | 98% | 1g |
¥507.00 | 2024-08-02 | |
| Ambeed | A164577-100mg |
3,6-Dinitro-9H-carbazole |
3244-54-0 | 98% | 100mg |
$17.0 | 2025-02-27 |
9H-Carbazole,3,6-dinitro- Related Literature
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Jing Zhao,Ling Peng,Ya-Liang Zhu,An-min Zheng,Ying-Zhong Shen Polym. Chem. 2016 7 1765
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Vinay S. Sharma,Anuj S. Sharma,Venkata Subba Rao Ganga,Pranav S. Shrivastav,Priyanka A. Shah,Nikhil Agarwal New J. Chem. 2021 45 22193
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Franck Camerel,Bertrand Donnio,Raymond Ziessel Soft Matter 2011 7 412
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Luca Schweighauser,Hermann A. Wegner Chem. Commun. 2013 49 4397
-
Sermet Koyuncu,Ozlem Usluer,Mustafa Can,Serafettin Demic,Siddik Icli,Niyazi Serdar Sariciftci J. Mater. Chem. 2011 21 2684
Additional information on 9H-Carbazole,3,6-dinitro-
Comprehensive Overview of 9H-Carbazole,3,6-dinitro- (CAS No. 3244-54-0): Properties, Applications, and Industry Insights
9H-Carbazole,3,6-dinitro- (CAS No. 3244-54-0) is a specialized organic compound belonging to the carbazole derivatives family. This nitro-substituted carbazole has garnered significant attention in recent years due to its unique chemical properties and versatile applications in materials science, pharmaceuticals, and advanced research. The compound's molecular structure features a carbazole core with nitro groups at the 3 and 6 positions, which significantly influences its electronic characteristics and reactivity.
In the context of growing interest in organic electronic materials, 9H-Carbazole,3,6-dinitro- has emerged as a valuable building block for photovoltaic devices and OLED technologies. Researchers are particularly interested in how the electron-withdrawing nitro groups affect the compound's charge transport properties, making it relevant for discussions about sustainable energy solutions and green chemistry innovations. The compound's potential in fluorescence applications also aligns with current trends in bioimaging and sensor development.
The synthesis of 9H-Carbazole,3,6-dinitro- typically involves nitration reactions of carbazole precursors, with careful control of reaction conditions to achieve the desired substitution pattern. Modern synthetic approaches emphasize atom economy and reduced environmental impact, reflecting the chemical industry's shift toward sustainable practices. Analytical characterization of this compound commonly employs techniques such as HPLC, mass spectrometry, and NMR spectroscopy, which are frequently searched topics in analytical chemistry forums.
From a commercial perspective, 9H-Carbazole,3,6-dinitro- serves as an important intermediate in the production of various functional materials. Its derivatives find applications in creating high-performance polymers with enhanced thermal stability and electronic properties. The compound's relevance to material science innovations makes it a subject of interest for researchers exploring next-generation electronic devices and smart materials.
Recent scientific literature highlights the compound's potential in pharmaceutical research, particularly as a scaffold for developing novel biologically active molecules. While not directly therapeutic itself, the 3,6-dinitrocarbazole structure provides a versatile platform for medicinal chemistry explorations. This aligns with current healthcare trends focusing on targeted drug discovery and personalized medicine approaches.
Quality control and handling of 9H-Carbazole,3,6-dinitro- require standard laboratory precautions, with particular attention to its stability under various conditions. Storage recommendations typically suggest protection from light and moisture, topics frequently discussed in chemical storage best practices forums. The compound's solubility profile in different organic solvents is another practical consideration for researchers, often searched in relation to laboratory workflow optimization.
In the academic sphere, 3244-54-0 has become a reference compound for studying aromatic substitution patterns and electronic effects in heterocyclic systems. Its well-defined structure makes it valuable for teaching concepts in organic chemistry education and spectral interpretation. The compound's distinctive UV-Vis absorption characteristics also make it useful for spectroscopic method development.
The global market for carbazole derivatives including 9H-Carbazole,3,6-dinitro- reflects broader trends in specialty chemicals demand. Industry analysts note growing interest from sectors focusing on advanced materials and electronic components, particularly in regions with strong high-tech manufacturing bases. This economic perspective connects with searches about chemical industry trends and emerging material markets.
Environmental considerations regarding nitroaromatic compounds like 9H-Carbazole,3,6-dinitro- have prompted research into green synthesis methods and biodegradation pathways. These topics resonate with current concerns about sustainable chemical production and frequently appear in discussions about eco-friendly alternatives in industrial chemistry.
Future research directions for CAS 3244-54-0 may explore its potential in molecular electronics and as a component in supramolecular assemblies. The compound's ability to participate in charge-transfer complexes makes it interesting for developing organic semiconductors, a hot topic in materials science research. These applications align with technological trends toward flexible electronics and wearable technology.